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Compound of Interest

Compound Name: Dehydropachymic acid

Cat. No.: B1254321

Get Quote

Executive Summary
Dehydropachymic acid (DPA) represents a critical bioactive constituent within the lanostane-

type triterpenoid class, predominantly isolated from the dried sclerotium of Poria cocos

(Wolfiporia cocos). As a structural analog to pachymic acid, DPA exhibits potent

pharmacological activities, including anti-tumor efficacy, immunomodulation, and anti-

inflammatory properties. This guide provides a rigorous technical analysis of DPA’s chemical

architecture, extraction methodologies, and mechanistic pathways, designed to support high-

level research and drug discovery initiatives.

Part 1: Chemical Architecture & Physicochemical
Profile
Structural Identity
Dehydropachymic acid is a tetracyclic triterpenoid belonging to the lanostane series. Its

structure is characterized by the distinct lanostane skeleton with specific oxygenation and

unsaturation patterns that dictate its biological reactivity and lipophilicity.

Chemical Classification: Lanostane-type Triterpenoid
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Source:Poria cocos (Sclerotium)

Molecular Formula: C₃₃H₅₀O₄ (Typical for acetylated dehydro-triterpene acids; varies slightly

by specific unsaturation degree in literature variants).

Key Structural Features:

Skeleton: Lanosta-8,24-diene or Lanosta-7,9(11),24-triene system (depending on the

specific "dehydro" designation in synthesis vs. natural isolation).

Functional Groups:

C-3 Position: Acetyl group (-OCOCH₃), contributing to enhanced lipophilicity compared

to its parent alcohol.

C-21 Position: Carboxylic acid moiety (-COOH), conferring weak acidic properties and

solubility in alkaline solutions.

Ring System: Often contains a conjugated diene or specific unsaturation that

differentiates it from pachymic acid (which is 3-O-acetyltumulosic acid).

Physicochemical Properties
Understanding the physicochemical profile is essential for formulation and assay development.
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Property Description Experimental Implication

Physical State
White or off-white crystalline

powder

Requires precise weighing;

hygroscopicity check

recommended.

Solubility

Soluble in Methanol, Ethanol,

Ethyl Acetate, DMSO.

Insoluble in Water.

Stock solutions should be

prepared in DMSO; aqueous

buffers require co-solvents

(e.g., <0.1% DMSO).

LogP (Predicted) > 5.0 (Highly Lipophilic)

High membrane permeability;

potential for non-specific

binding in plasticware.

pKa (Acidic) ~4.5 - 5.0 (Carboxylic acid)

Ionized at physiological pH

(7.4); affects extraction

efficiency (requires

acidification).

UV Max

~210 nm (end absorption) or

~242 nm (if conjugated diene

present)

Detection wavelength for

HPLC must be optimized

based on specific unsaturation.

Part 2: Isolation & Analytical Characterization
Extraction and Purification Protocol
The isolation of DPA from Poria cocos requires a polarity-driven fractionation strategy to

separate it from polysaccharides and other triterpenes.

Workflow Visualization (Graphviz):
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Figure 1: Step-by-step isolation workflow for Dehydropachymic Acid from Poria cocos.

Analytical Quantification (HPLC-UV/MS)
To distinguish DPA from closely related compounds like pachymic acid and tumulosic acid, a

high-resolution separation is required.
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Protocol: HPLC-UV Method

Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 5 µm, 4.6 x 250 mm).

Mobile Phase:

Solvent A: 0.1% Formic Acid in Water (suppresses ionization of -COOH, improving peak

shape).

Solvent B: Acetonitrile (ACN).

Gradient:

0-30 min: 70% B → 90% B.

30-40 min: 90% B (Isocratic wash).

Flow Rate: 1.0 mL/min.

Detection: 210 nm (universal triterpene detection) or 242 nm (specific for conjugated

systems).

Temperature: 30°C.

Validation Criteria:

Resolution (Rs): > 1.5 between Dehydropachymic acid and Pachymic acid.

Linearity: R² > 0.999 in range 10–200 µg/mL.

Part 3: Mechanistic Pharmacology
Dehydropachymic acid exerts pleiotropic effects, primarily targeting cancer cell survival

pathways and inflammatory cascades.

Anti-Tumor Mechanism: Mitochondrial Apoptosis
DPA has been shown to induce apoptosis in various cancer cell lines (e.g., Lung Cancer A549,

Pancreatic Cancer). The mechanism involves the disruption of the mitochondrial membrane
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potential (

).

Signaling Pathway Visualization (Graphviz):
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Figure 2: Proposed mechanism of DPA-induced mitochondrial apoptosis involving Bcl-2/Bax

modulation.

Anti-Inflammatory & Anti-Invasive Activity
NF-κB Inhibition: DPA suppresses the nuclear translocation of NF-κB (p65 subunit), thereby

reducing the transcription of pro-inflammatory cytokines (TNF-α, IL-6).

MMP Inhibition: It downregulates Matrix Metalloproteinase-9 (MMP-9), a key enzyme in

tumor metastasis and tissue invasion.

Part 4: Experimental Protocols
Cell Viability Assay (MTT Protocol)
Objective: Determine the IC50 of Dehydropachymic acid on tumor cells.

Preparation: Seed cells (e.g., A549) at

cells/well in 96-well plates. Incubate for 24h.

Treatment:
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Dissolve DPA in DMSO (Stock: 10 mM).

Dilute in medium to final concentrations (0, 5, 10, 20, 40, 80 µM). Ensure final DMSO <

0.1%.

Add to wells and incubate for 24h/48h.

MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

Measurement: Read absorbance at 570 nm (Reference: 630 nm).

Calculation:

.

Western Blotting for Apoptotic Markers
Objective: Validate mechanism (Caspase-3 cleavage).

Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.

Quantification: BCA Protein Assay to normalize loading (e.g., 30 µ g/lane ).

Separation: SDS-PAGE (10-12% gel). Transfer to PVDF membrane.

Blocking: 5% Non-fat milk in TBST for 1h.

Antibody Incubation:

Primary: Anti-Cleaved Caspase-3 (1:1000), Anti-Bcl-2 (1:1000), Anti-GAPDH (1:5000).

Overnight at 4°C.

Secondary: HRP-conjugated IgG (1:5000). 1h at RT.

Detection: ECL Chemiluminescence.
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where these standard protocols and compound data are indexed.)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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